1-Cyclopropyl-2-nitroethanol
Overview
Description
1-Cyclopropyl-2-nitroethanol is a chemical compound with the molecular formula C5H9NO3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The exact synthesis routes and experimental details can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a 2-nitroethanol group . The molecular weight of this compound is 131.13 .Chemical Reactions Analysis
Nitro compounds like this compound can undergo various chemical reactions. For instance, nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Scientific Research Applications
Cyclopropane Derivatives as Precursors in Synthesis
1-Cyclopropyl-2-nitroethanol, a type of cyclopropane derivative, is used as a synthetic precursor in various organic synthesis processes. Wurz and Charette (2005) demonstrated that 1-nitro- and 1-cyano-cyclopropyl ketones, closely related to this compound, can be expediently prepared from alkenes. These compounds are then used for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which have applications in creating densely functionalized pyrroles through oxidation processes (Wurz & Charette, 2005).
Development of Nitrocyclopropanes
Ghosh et al. (2023) explored the creation of 2-nitrocyclopropanes bearing various functional groups, which can be derived from unsaturated carbonyl compounds. This method uses nitromethane as the nitro-methylene component, enabling the formation of cyclopropyl-amino acids. These compounds are significant in the context of biologically active substances and natural products, offering a versatile approach for incorporating the cyclopropane moiety into complex molecules (Ghosh et al., 2023).
Catalysis and Rearrangements in Organic Synthesis
This compound derivatives are involved in various catalytic processes and molecular rearrangements. For example, Jang and Lindsay (2020) described the use of 1-sulfonylcyclopropanols (related to cyclopropane derivatives) in Ni-catalyzed C-C bond activation. This process facilitates the formation of cyclopentenones, demonstrating the utility of cyclopropane derivatives in complex organic synthesis and rearrangement reactions (Jang & Lindsay, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1-Cyclopropyl-2-nitroethanol is an organic compound that is commonly used as an important intermediate in organic synthesis It is known that nitrocompounds, a group to which this compound belongs, have inhibitory effects on methanogenesis in the rumen, affecting the population of methanogens .
Mode of Action
Nitrocompounds, including this compound, have been found to slow down the fermentation process and notably decrease molar methane proportion . This suggests that these compounds interact with their targets, possibly methanogens, resulting in decreased methane production.
Biochemical Pathways
Nitrocompounds have been found to decrease the abundance of total methanogens and methanogens from the order methanobacteriales, reduce mcr a gene expression, and decrease coenzyme f420 and f430 contents . These changes suggest that this compound may affect the biochemical pathways involved in methanogenesis.
Result of Action
The reduction in methane production and the decrease in the population of methanogens suggest that this compound may have significant effects on the microbial community in the rumen .
Action Environment
It is known that this compound is a colorless to slightly yellow liquid and has special hydroxyl and nitro functional groups that give it some special properties . It is also known to be irritating and corrosive, affecting the eyes, skin, and respiratory tract . Therefore, appropriate personal protective equipment must be worn when handling this compound, and it should be stored and handled away from fire sources and light .
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-2-nitroethanol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymatic activities. It has been observed to interact with enzymes involved in methanogenesis, such as methyl-coenzyme M reductase (mcrA), and coenzymes F420 and F430 . These interactions result in the inhibition of methane production in rumen fermentation processes . The compound’s nitro group is crucial for its inhibitory action, as it can undergo reduction reactions that interfere with the normal function of these enzymes .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to reduce the expression of the mcrA gene, which is essential for methane production in methanogenic archaea . This reduction in gene expression leads to decreased methane production and altered metabolic flux within the cells. Additionally, the compound’s interactions with coenzymes F420 and F430 further disrupt cellular metabolism by inhibiting key enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that inhibit enzyme activity . This inhibition is particularly evident in the case of methyl-coenzyme M reductase, where the compound binds to the enzyme’s active site and prevents its normal function . Additionally, the compound’s interactions with coenzymes F420 and F430 further contribute to its inhibitory effects on cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its inhibitory effects on methane production can diminish over extended periods . This reduction in efficacy is likely due to the gradual degradation of the compound and the adaptation of cellular systems to its presence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits methane production without causing significant adverse effects . At higher doses, toxic effects such as reduced feed intake and altered rumen fermentation patterns have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired inhibitory effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to methane production and rumen fermentation. The compound interacts with enzymes such as methyl-coenzyme M reductase and coenzymes F420 and F430, leading to the inhibition of methanogenesis . Additionally, the compound’s nitro group can undergo reduction reactions, resulting in the formation of reactive intermediates that further disrupt metabolic processes . These interactions ultimately lead to changes in metabolic flux and the accumulation of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s nitro group and cyclopropyl ring structure play a crucial role in its cellular uptake and localization . Once inside the cells, the compound can accumulate in specific compartments, where it exerts its inhibitory effects on enzyme activity and metabolic processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments within the cells . For example, the compound may localize to the mitochondria or other organelles involved in metabolic processes, where it can interact with key enzymes and coenzymes . These localization patterns are essential for understanding the compound’s mechanism of action and its overall impact on cellular function.
Properties
IUPAC Name |
1-cyclopropyl-2-nitroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPNMNTVFKFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598433 | |
Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-03-5 | |
Record name | α-(Nitromethyl)cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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